rac Desethyl Oxybutynin-d11 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

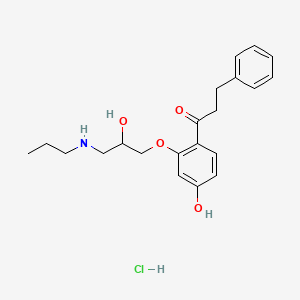

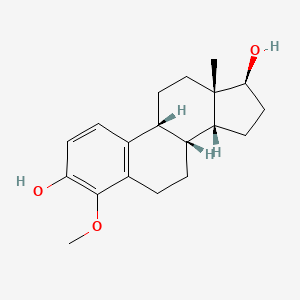

Rac Desethyl Oxybutynin-d11 Hydrochloride is a stable isotope labelled metabolite of the drug Oxybutynin . It is used in the treatment of incontinence . The molecular formula is C20 D11 H16 N O3 . H Cl and the molecular weight is 376.96 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:Cl. [2H]C1 ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) (C (O) (C (=O)OCC#CCNCC)c2ccccc2)C ( [2H]) ( [2H])C1 ( [2H]) [2H] . The IUPAC name is 4- (ethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2- (1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride . Physical and Chemical Properties Analysis

The molecular weight of this compound is 377.0 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 7 . The exact mass is 376.2448157 g/mol and the monoisotopic mass is 376.2448157 g/mol . The topological polar surface area is 58.6 Ų .Mécanisme D'action

Target of Action

The primary target of rac Desethyl Oxybutynin-d11 Hydrochloride is the muscarinic acetylcholine receptor (mAChR) . This receptor plays a crucial role in transmitting signals in the nervous system. The compound acts as an antagonist, meaning it blocks the action of acetylcholine, a neurotransmitter, on these receptors .

Mode of Action

This compound binds to mAChRs in various tissues, including the bladder, submaxillary gland, heart, and colon . By doing so, it inhibits the action of acetylcholine, thereby reducing the activity of these tissues .

Biochemical Pathways

The compound is an active metabolite of oxybutynin, formed by the action of the cytochrome P450 (CYP) isoform CYP3A4 . This metabolic pathway is crucial for the drug’s activity, as it converts oxybutynin into its active form .

Pharmacokinetics

This suggests that it has properties that allow it to be tracked as it is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The primary result of the action of this compound is a reduction in micturition pressure . This is achieved by its antagonistic action on mAChRs in the bladder, which reduces the contractile activity of the bladder muscles .

Propriétés

IUPAC Name |

4-(ethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i4D2,7D2,8D2,13D2,14D2,18D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWCYTSHCYXHGW-GXLPIGTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

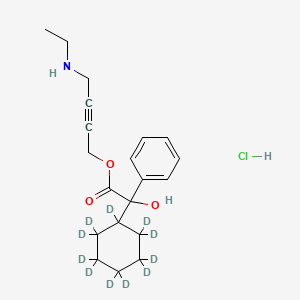

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(C2=CC=CC=C2)(C(=O)OCC#CCNCC)O)([2H])[2H])([2H])[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675795 |

Source

|

| Record name | 4-(Ethylamino)but-2-yn-1-yl (~2~H_11_)cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216405-15-0 |

Source

|

| Record name | 4-(Ethylamino)but-2-yn-1-yl (~2~H_11_)cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)

![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)

![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)

![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)